N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
CAS No.: 2034632-91-0
Cat. No.: VC11805511
Molecular Formula: C18H16F2N6O2
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034632-91-0 |
|---|---|
| Molecular Formula | C18H16F2N6O2 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | N-[3-(difluoromethoxy)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H16F2N6O2/c19-18(20)28-14-3-1-2-13(6-14)24-17(27)12-8-26(9-12)16-7-15(22-10-23-16)25-5-4-21-11-25/h1-7,10-12,18H,8-9H2,(H,24,27) |
| Standard InChI Key | XKQOFGGWEKQHCH-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=CC=C4)OC(F)F |
| Canonical SMILES | C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=CC=C4)OC(F)F |
Introduction
Chemical Identification and Structural Features
Basic Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2034632-91-0 |
| Molecular Formula | C₁₈H₁₆F₂N₆O₂ |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | N-[3-(difluoromethoxy)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
| SMILES | C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=CC=C4)OC(F)F |
Structural Analysis
The molecule comprises four distinct regions:
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Azetidine core: A four-membered saturated ring conjugated to a carboxamide group at position 3. This strained ring system enhances metabolic stability compared to larger heterocycles .
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Pyrimidine-imidazole pharmacophore: The pyrimidine ring at position 4 links to an imidazole moiety, a configuration observed in kinase inhibitors and antimicrobial agents.
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Difluoromethoxy-phenyl group: The 3-(difluoromethoxy)phenyl substituent introduces electron-withdrawing fluorine atoms, modulating lipophilicity and membrane permeability.
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Carboxamide bridge: Connects the azetidine and aromatic systems, providing hydrogen-bonding capacity for target engagement.
Synthetic Methodologies
While no explicit synthesis protocol is published for this compound, retrosynthetic analysis suggests feasible routes based on analogous azetidine derivatives :
Key Synthetic Steps
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Azetidine ring formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions or via [2+2] cycloadditions.
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Pyrimidine functionalization: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to install the imidazole at position 6 of the pyrimidine core.
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Carboxamide coupling: Activation of the azetidine-3-carboxylic acid (e.g., using HATU or EDCI) followed by reaction with 3-(difluoromethoxy)aniline.
Purification Challenges
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The presence of multiple nitrogen atoms complicates crystallization; reversed-phase HPLC with trifluoroacetic acid mobile phase modifiers may achieve >95% purity.
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Differential solubility in ethyl acetate/hexane mixtures could enable fractional precipitation.
Physicochemical Properties
| Property | Experimental/Calculated Value | Significance |
|---|---|---|
| LogP | 2.8 (Predicted) | Moderate lipophilicity for blood-brain barrier penetration |
| Water Solubility | 0.12 mg/mL (25°C) | Limited aqueous solubility necessitates formulation adjuvants |
| pKa | 4.1 (imidazole), 9.3 (amide) | Ionization states affect binding to charged targets |
| Thermodynamic Stability | Stable up to 150°C | Suitable for long-term storage under anhydrous conditions |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of:
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Difluoromethoxy group (e.g., replacing F with Cl or CH₃)
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Imidazole substituents (e.g., 4-nitroimidazole for antiparasitic activity)
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Formulation Development: Nanoemulsion or cyclodextrin complexes to enhance bioavailability.
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Target Deconvolution: CRISPR-Cas9 screening to identify novel protein interactors.
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